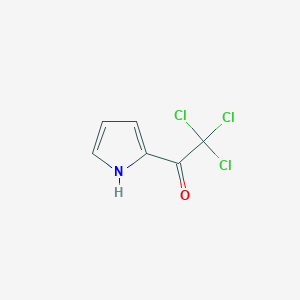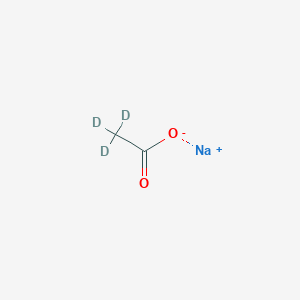
2,3,5-トリメチルフェノール
説明
2,3,5-trimethylphenol is a member of phenols. It derives from a hydride of a 1,2,4-trimethylbenzene.
2,3,5-Trimethylphenol is a natural product found in Solanum lycopersicum with data available.
科学的研究の応用
- 2,3,5-トリメチルフェノールは、そのフェノール構造のために抗酸化活性を示します。研究者らは、食品保存や化粧品における天然抗酸化剤としての可能性を探求してきました。 これはフリーラジカルを消去し、細胞を酸化損傷から保護することができます .
- この化合物は、ビタミンE(トコフェロールおよびトコトリエノール)の合成における中間体として役立ちます。 研究者らは、それを用いて特定のビタミンE誘導体を作り出し、栄養補助食品や医薬品に貢献しています .
- 2,3,5-トリメチルフェノールは、ポリフェニレンオキシド(PPO)樹脂を改質するためのコモノマーとして作用します。 研究者らは、それをPPOに組み込むことで、材料の機械的特性、熱安定性、耐薬品性を向上させています .
- 科学者たちは、他の医薬品化合物の合成におけるその役割を探求しています。 例えば、それは2,3,5-トリメチルヒドロキノンの前駆体として役立ち、医薬品開発に応用されています .
- イソプセウドクメンオールは、合成フレーバーとフレグランスの作成に貢献しています。 その心地よい臭気プロファイルは、香料およびフレーバー剤において価値があります .
- 研究者らは、環境汚染物質インジケーターとしての可能性を調査しています。 水や土壌のサンプル中の存在は、産業プロセスや廃棄物からの汚染を示す可能性があります .
抗酸化特性
合成ビタミンE中間体
ポリマー改質
医薬品合成
フレーバーとフレグランス業界
環境への応用
要約すると、2,3,5-トリメチルフェノールは、抗酸化物質からポリマー改質まで、さまざまな科学分野で重要な役割を果たしています。 その汎用性は、さらなる探求と応用のための魅力的な化合物となっています . 特定の分野について詳しく知りたい場合は、遠慮なくお尋ねください!
作用機序
Target of Action
2,3,5-Trimethylphenol, also known as Isopseudocumenol, is a phenolic compound
Mode of Action
These interactions can alter the function of these proteins and enzymes, leading to changes in cellular processes .
Biochemical Pathways
They can neutralize harmful free radicals and reduce oxidative stress, which can affect numerous biochemical pathways and have wide-ranging effects on the body .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are known to have antioxidant properties, and they can neutralize harmful free radicals, reduce oxidative stress, and potentially protect against a variety of diseases .
Action Environment
The action, efficacy, and stability of 2,3,5-Trimethylphenol can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other compounds, the specific physiological conditions of the body, and individual genetic factors.
特性
IUPAC Name |
2,3,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047184 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige fibers or powder; [Alfa Aesar MSDS] | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
697-82-5, 70969-66-3 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopseudocumenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,5-Trimethylphenol?
A1: 2,3,5-Trimethylphenol has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol. []
Q2: Are there any spectroscopic data available for 2,3,5-Trimethylphenol?
A2: While specific spectroscopic data points are not provided in the research excerpts, various studies utilized techniques like nuclear magnetic resonance spectroscopy (H NMR, C NMR), Fourier Transform-Raman spectroscopy, and mass spectrometry (ESI-MS) for structural characterization of 2,3,5-Trimethylphenol and its derivatives. [, , ]
Q3: How does the presence of 2,3,5-Trimethylphenol impact novolak resins used in microlithography at high temperatures?
A3: Studies indicate that incorporating 2,3,5-Trimethylphenol as a co-monomer in novolak resins leads to significant changes in resin properties upon thermal treatment. Notably, molecular weight fluctuations and alterations in dissolution rates are observed, likely due to degradation-recombination processes resembling Friedel-Craft rearrangements. []
Q4: Can 2,3,5-Trimethylphenol be utilized as a starting material for the synthesis of Vitamin E intermediates?
A4: Yes, research has demonstrated the successful catalytic oxidation of 2,3,5-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone, a key intermediate in Vitamin E synthesis, using Cu-ZSM-5 as a catalyst and hydrogen peroxide as an oxidant under mild conditions. []
Q5: What is the role of Vanadium (V) oxide in the catalytic synthesis of 2,3,5-Trimethyl-1,4-benzoquinone from 2,3,5-Trimethylphenol?
A5: Studies employing V2O5/SBA-15 catalysts revealed that isolated, uniformly sized nanovanadium species on mesoporous SBA-15 silica effectively catalyze the selective oxidation of 2,3,5-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone at room temperature using hydrogen peroxide as the oxidant. []
Q6: What are the applications of Hypocrellin B in the photocatalytic oxidation of 2,3,5-Trimethylphenol?
A6: Hypocrellin B, a photosensitizer, grafted onto activated carbon can selectively photocatalytically oxidize 2,3,5-Trimethylphenol to 2,3,5-Trimethylhydrobenzoquinone under visible light. This method demonstrates high selectivity for 2,3,5-Trimethylhydrobenzoquinone and offers a potentially eco-friendly approach. []
Q7: How effective is copper oxide in the photo-oxidation of 2,3,5-Trimethylphenol?
A7: Activated carbon catalysts containing copper oxide have proven effective in selectively oxidizing 2,3,5-Trimethylphenol to 2,3,5-Trimethylbenzoquinone. This photocatalytic process utilizes hydrogen peroxide as the oxidant and acetonitrile as the solvent. []
Q8: How does the position of methyl substituents on the phenol ring affect the reactivity towards hydroxyl radicals?
A8: Kinetic studies investigating the reactions of hydroxyl radicals with various trimethylphenols, including 2,3,5-Trimethylphenol, revealed that the position of methyl substituents influences the reaction rate. The specific rate coefficients for each isomer were determined, highlighting the impact of structural variations on reactivity. []
Q9: What is the influence of isomerism on the partition coefficients of phenolic compounds, particularly 2,3,5-Trimethylphenol, in ionic liquid-water two-phase systems?
A9: Research shows that the position of substituents significantly impacts the partition coefficients of phenolic isomers, including 2,3,5-Trimethylphenol, in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) + water systems. These effects were attributed to differences in surface charge densities of the isomers, influencing their interactions with the ionic liquid and water phases. []
Q10: What is the stability of 2,3,5-Trimethylphenyl-N-methylcarbamate (Landrin) in alkaline solutions?
A10: Landrin undergoes alkaline hydrolysis to yield 2,3,5-Trimethylphenol. Kinetic studies indicate that the reaction follows an ElcB mechanism, involving the formation of methyl isocyanate. The positive activation entropy and lack of general basic catalysis support this mechanism. This information can be crucial for understanding the stability and degradation pathways of Landrin in environmental and biological systems. []
Q11: What analytical techniques are commonly employed for the detection and quantification of 2,3,5-Trimethylphenol?
A11: Several analytical methods have been used in the research to study 2,3,5-Trimethylphenol. These include gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC), and reversed-phase liquid chromatography (RP-HPLC) coupled with UV detection. [] The choice of method often depends on the specific application and the matrix in which 2,3,5-Trimethylphenol is present.
Q12: Can monoethylene glycol be used to extract and analyze 2,3,5-Trimethylphenol from complex organic matrices?
A12: Yes, monoethylene glycol has proven effective for extracting phenolic compounds, including 2,3,5-Trimethylphenol, from organic matrices like hydrocarbons. This extraction method, coupled with multidimensional gas chromatography and mass spectrometry, allows for efficient separation, identification, and quantification of 2,3,5-Trimethylphenol even at trace levels. []
Q13: What is the environmental fate of 2,3,5-Trimethylphenol, particularly in the context of oil shale retorting?
A13: Analysis of water samples from an oil shale retort revealed the persistence of 2,3,5-Trimethylphenol as a residual organic solute even years after retort shutdown. This finding suggests the potential for long-term environmental presence and highlights the need for monitoring and mitigation strategies in oil shale processing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)











